Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
CAS No.:
Cat. No.: VC16229459
Molecular Formula: C18H26BNO3
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26BNO3 |
|---|---|
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C18H26BNO3/c1-12(20-16(21)14-6-7-14)13-8-10-15(11-9-13)19-22-17(2,3)18(4,5)23-19/h8-12,14H,6-7H2,1-5H3,(H,20,21) |
| Standard InChI Key | DFEYZRKAMWWNRK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CC3 |
Introduction
TMDB: Tetramethyl-1,3,2-dioxaborolan-2-yl.
Synthesis and Manufacturing
The synthesis of cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-ethyl}-amide likely involves multi-step organic transformations:
Cyclopropane Ring Formation
Cyclopropanation strategies include:
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Simmons-Smith reaction: Treatment of alkenes with diiodomethane and a zinc-copper couple to generate cyclopropane rings .
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Vinylcyclopropane rearrangements: For stereoselective synthesis of substituted cyclopropanes .
Boronic Ester Installation
The pinacol boronate group is typically introduced via:
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Miyaura borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) .
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Transesterification: Exchange of boronic acids with pinacol under dehydrating conditions .
Amide Coupling
The final step likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and the amine-containing boronic ester intermediate .
Physicochemical Properties
While experimental data for the target compound is unavailable, key properties can be inferred:
Thermal Stability
Cyclopropane derivatives exhibit moderate thermal stability due to ring strain. The parent cyclopropanecarboxylic acid has a heat capacity () of 94.77 J/mol·K at 298.16 K . Boronic esters generally decompose above 150°C, suggesting similar thermal limits for this compound .
Solubility
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Polar aprotic solvents: Expected high solubility in DMSO or DMF due to the amide and boronate groups.
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Aqueous solubility: Limited, as boronic esters hydrolyze slowly in water to form boronic acids .
Spectroscopic Data
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¹H NMR: Characteristic signals for cyclopropane protons (δ 1.0–1.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .
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¹¹B NMR: A singlet near δ 30 ppm, typical of sp²-hybridized boron in pinacol esters .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate group enables aryl-aryl bond formation with palladium catalysts. For example:
This reaction is pivotal in constructing biaryl scaffolds for pharmaceuticals .
Medicinal Chemistry
Cyclopropane amides are explored as:
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